

A comparative review of the therapeutic potential of different ferroptosis inducers.

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Compound of Interest

Compound Name: *Fin56*

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A Comparative Review of the Therapeutic Potential of Different Ferroptosis Inducers

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic strategy for a variety of diseases, particularly cancer and ischemia-reperfusion injury.[1][2][3] The induction of ferroptosis in pathological cells offers a novel approach to overcome resistance to conventional therapies.[4][5] This guide provides a comparative overview of the major classes of ferroptosis inducers, their mechanisms of action, therapeutic potential, and the experimental protocols used for their evaluation.

Classification of Ferroptosis Inducers

Ferroptosis inducers are broadly categorized based on their mechanism of action. The two primary classes target key components of the cellular antioxidant defense system: System Xc- inhibitors and Glutathione Peroxidase 4 (GPX4) inhibitors.[6][7] A third class of inducers, such as **FIN56**, exhibits a distinct mechanism of action.[8][9]

Class 1: System Xc- Inhibitors (e.g., Erastin, Sulfasalazine)

These molecules block the System Xc- cystine/glutamate antiporter, which is crucial for the uptake of cystine.[1][10] Cystine is a precursor for the synthesis of glutathione (GSH), a critical antioxidant.[11] Inhibition of System Xc- leads to GSH depletion, which in turn inactivates GPX4, resulting in the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[4][12]

Class 2: GPX4 Inhibitors (e.g., RSL3, ML162)

This class of inducers directly targets and inactivates GPX4, a key enzyme that neutralizes lipid hydroperoxides.^[13]^[14] By directly inhibiting GPX4, these compounds bypass the need for GSH depletion and rapidly induce lipid peroxidation and ferroptosis.^[15]^[16]

Class 3: Other Inducers (e.g., **FIN56**)

FIN56 represents a distinct class of ferroptosis inducers that acts through a dual mechanism. It promotes the degradation of GPX4 and also depletes coenzyme Q10 (CoQ10), an endogenous antioxidant.^[17]^[18] This multifaceted action makes it a potent inducer of ferroptosis.^[19]

Comparative Efficacy of Ferroptosis Inducers

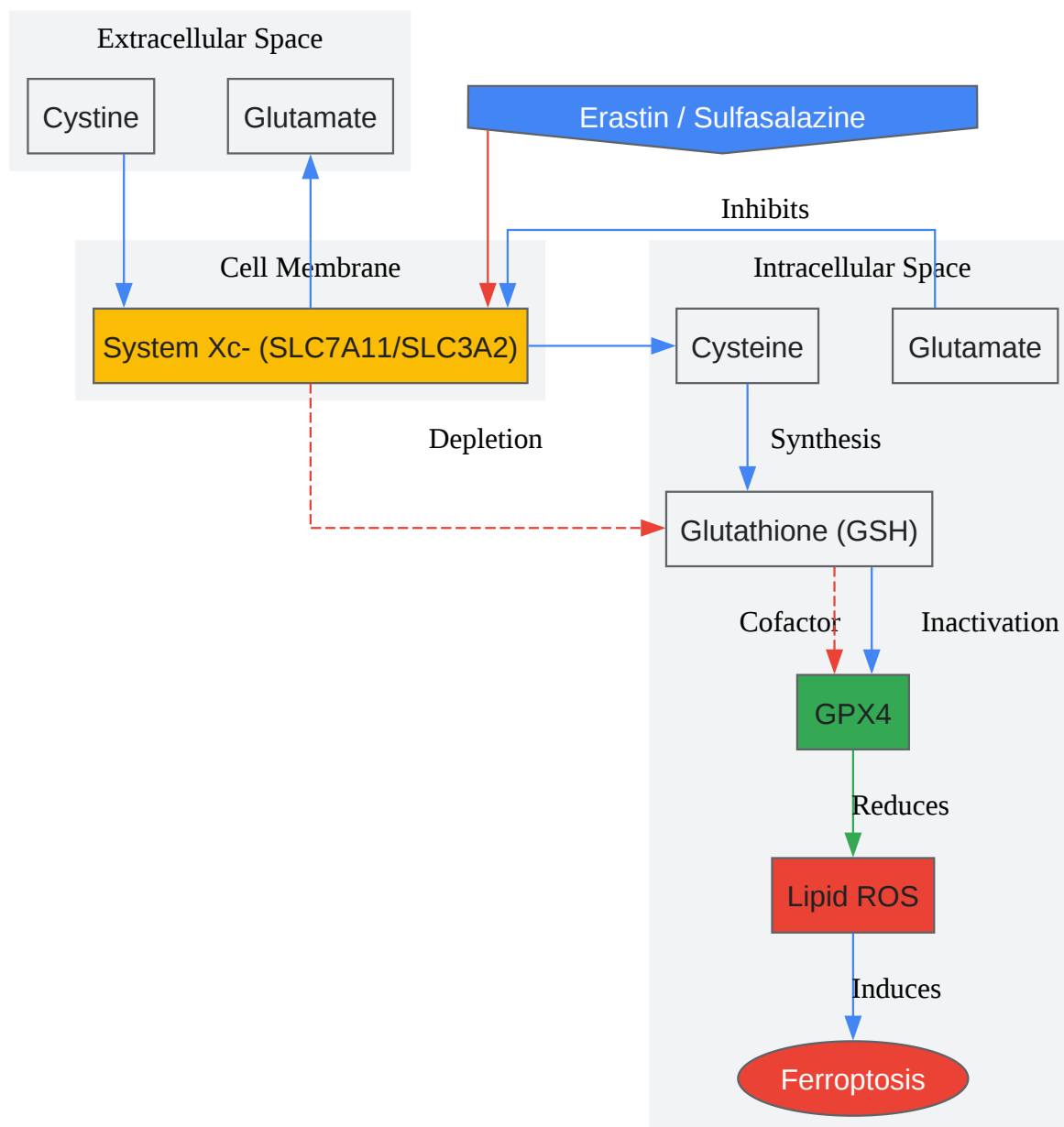
The therapeutic potential of ferroptosis inducers is being actively investigated in various disease models. The following table summarizes key quantitative data on the efficacy of representative inducers.

Inducer	Class	Target	Disease Model	Cell Line	IC50/EC50	Reference
Erastin	System Xc-Inhibitor	System Xc-	Cancer (Renal Cell Carcinoma)	Multiple RCC lines	~1-10 μ M	[7]
Cancer (Ovarian)	Ovarian cancer cells	Varies	[10]			
RSL3	GPX4 Inhibitor	GPX4	Cancer (Diffuse Large B-cell Lymphoma)	DLBCL cell lines	Nanomolar range	[7]
Cancer (Colorectal)	CRC cells	Dose-dependent	[16]			
FIN56	Other	GPX4 degradation, Squalene Synthase	Cancer (Bladder)	J82, 253J, T24, RT-112	~0.1-10 μ M	[9]
Cancer (Glioblastoma)	LN229, U118	~0.1-1 μ M	[19]			
Sulfasalazine	System Xc-Inhibitor	System Xc-	Cancer (Hepatocellular Carcinoma)	HepG2, Huh7, Huh6	Varies	[20]

Signaling Pathways of Ferroptosis Induction

The signaling pathways initiated by different classes of ferroptosis inducers converge on the accumulation of lethal lipid peroxides.

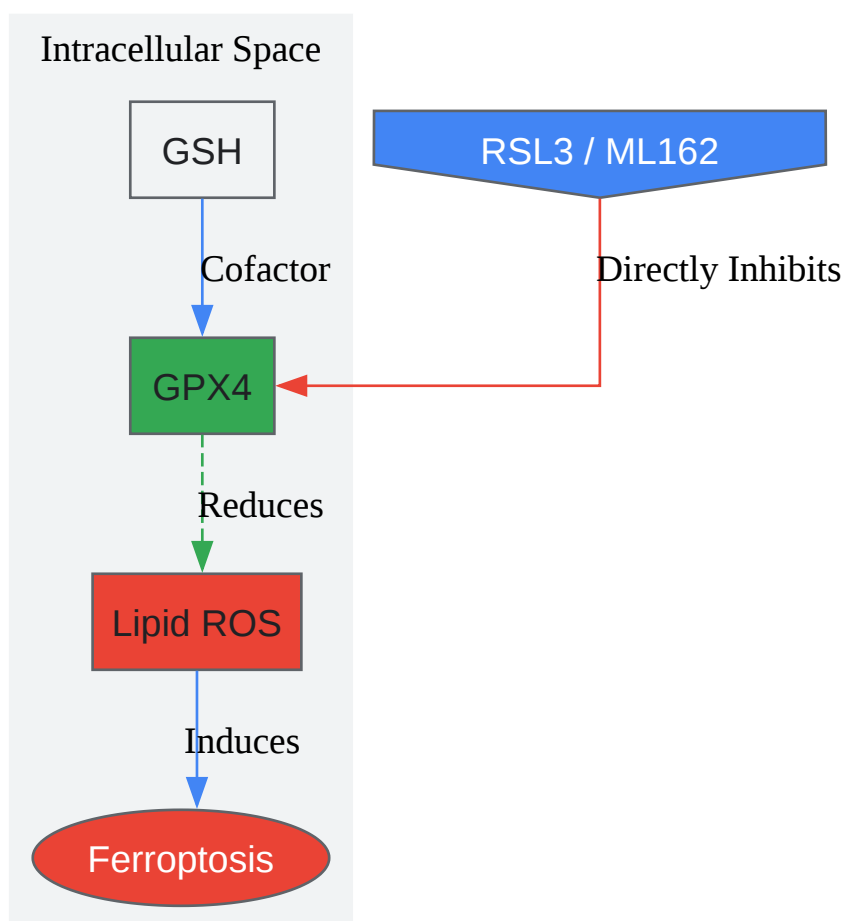
System Xc- Inhibition Pathway



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Caption: Signaling pathway of System Xc- inhibitor-induced ferroptosis.

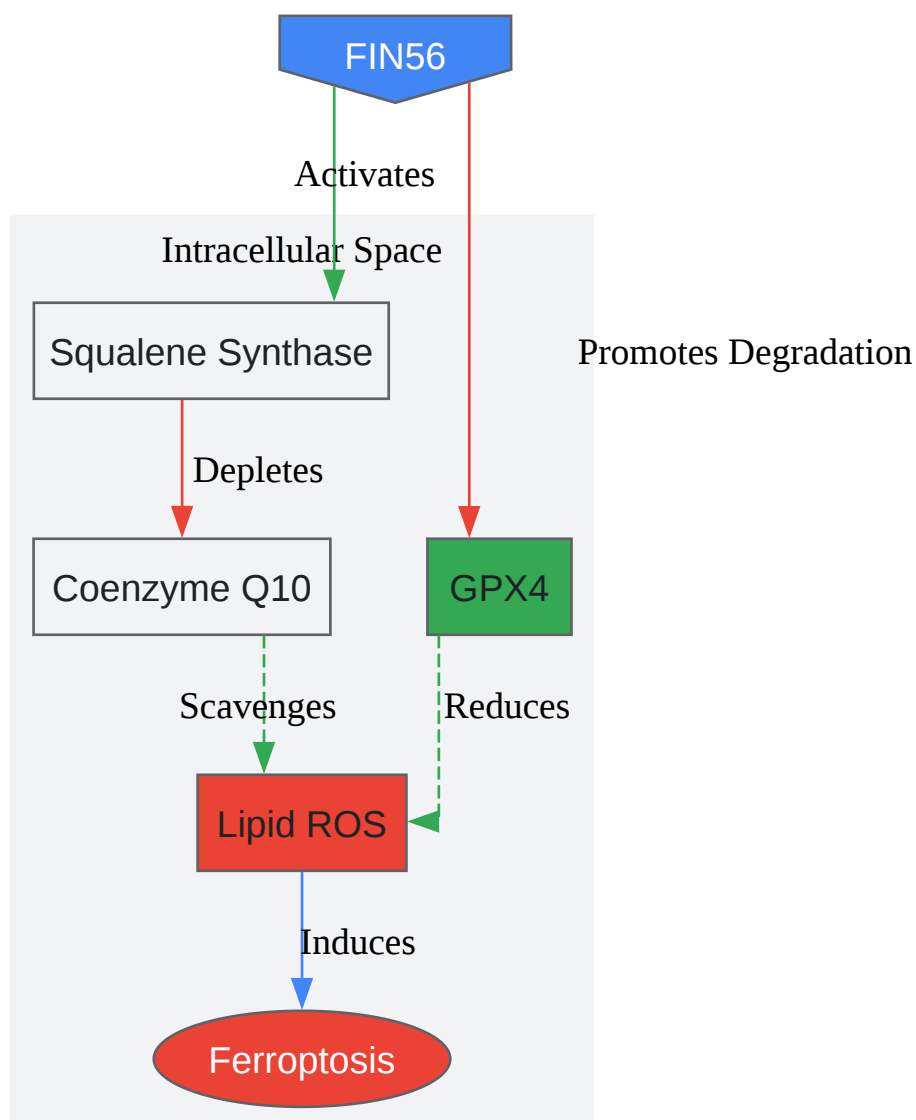
Direct GPX4 Inhibition Pathway



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Caption: Signaling pathway of direct GPX4 inhibitor-induced ferroptosis.

FIN56-Induced Ferroptosis Pathway



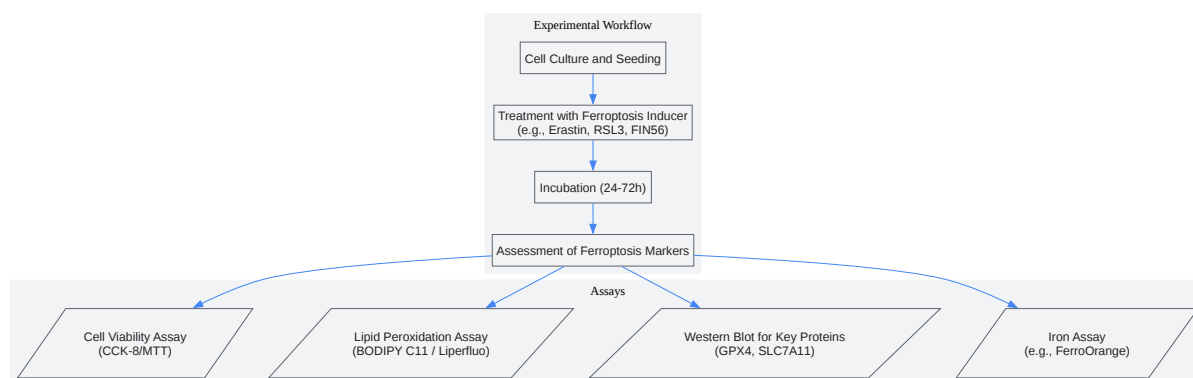
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Caption: Dual mechanism of **FIN56**-induced ferroptosis.

Experimental Protocols for Assessing Ferroptosis

Standardized protocols are essential for the reliable evaluation of ferroptosis inducers.[21][22]

General Experimental Workflow



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